molecular formula C16H16N2O2 B7702438 N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B7702438
M. Wt: 268.31 g/mol
InChI Key: JUSNRFDETRHLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as AMQ-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood. However, it is believed that this compound may act as an inhibitor of various enzymes and receptors, including monoamine oxidase (MAO) and the sigma-1 receptor. MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine, while the sigma-1 receptor is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine levels in the brain and improve cognitive function. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases. Additionally, this compound has been shown to have anti-cancer properties and may induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a scaffold for drug development. However, there are also limitations to working with this compound, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One potential direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can be synthesized by a multi-step process involving the reaction of various chemical compounds. The first step involves the condensation of 2-methyl-1H-pyrrole-5-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid. This intermediate is then reacted with allylamine to form this compound, which is this compound.

Scientific Research Applications

N-allyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer research, this compound has been studied for its anti-cancer properties and may have potential as a chemotherapeutic agent. In drug development, this compound has been studied as a scaffold for the development of new drugs.

properties

IUPAC Name

2-methyl-9-oxo-N-prop-2-enyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-3-7-17-16(20)13-9-18-10(2)8-11-5-4-6-12(14(11)18)15(13)19/h3-6,9-10H,1,7-8H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSNRFDETRHLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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